(r)-(4-(1-Aminoethyl)phenyl)methanol
Overview
Description
®-(4-(1-Aminoethyl)phenyl)methanol is an organic compound with a chiral center, making it optically active. This compound is part of the phenylethanolamine family, which is known for its various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(4-(1-Aminoethyl)phenyl)ketone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.
Industrial Production Methods
On an industrial scale, the production of ®-(4-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(4-(1-Aminoethyl)phenyl)methanol can be oxidized to form the corresponding ketone, ®-(4-(1-Aminoethyl)phenyl)ketone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form ®-(4-(1-Aminoethyl)phenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-(4-(1-Aminoethyl)phenyl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: ®-(4-(1-Aminoethyl)phenyl)ketone.
Reduction: ®-(4-(1-Aminoethyl)phenyl)methane.
Substitution: ®-(4-(1-Aminoethyl)phenyl)chloride.
Scientific Research Applications
®-(4-(1-Aminoethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ®-(4-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways. For example, it may act as an agonist or antagonist at adrenergic receptors, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: A parent compound with similar structural features but lacking the chiral center.
(s)-(4-(1-Aminoethyl)phenyl)methanol: The enantiomer of ®-(4-(1-Aminoethyl)phenyl)methanol with different stereochemistry.
®-(4-(1-Aminoethyl)phenyl)ketone: The oxidized form of the compound.
Uniqueness
®-(4-(1-Aminoethyl)phenyl)methanol is unique due to its chiral center, which imparts optical activity and allows for stereospecific interactions in biological systems. This makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition processes.
Properties
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCLGWYBYGSBI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582972 | |
Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925456-54-8 | |
Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.